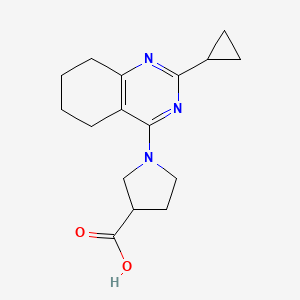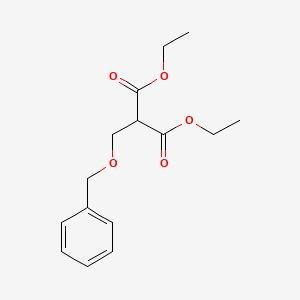
Diethyl 2-((benzyloxy)methyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((benzyloxy)methyl)malonate is an organic compound with the molecular formula C15H20O5. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a benzyloxy group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-((benzyloxy)methyl)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating the compound to high temperatures, often in the presence of a catalyst.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-((benzyloxy)methyl)malonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of drugs and bioactive molecules.
Industry: In the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-((benzyloxy)methyl)malonate involves its reactivity at the methylene group, which is activated by the adjacent ester groups. This activation allows for various nucleophilic substitutions and other reactions. The compound can also act as a precursor to more complex molecules through decarboxylation and other transformations .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzyloxy group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Benzyl malonate: Contains a benzyl group directly attached to the malonate structure.
Uniqueness
Diethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Propiedades
Fórmula molecular |
C15H20O5 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
diethyl 2-(phenylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clave InChI |
XLEFHAFBKIOCSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


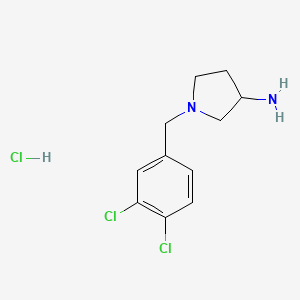

![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
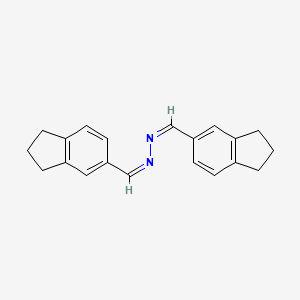
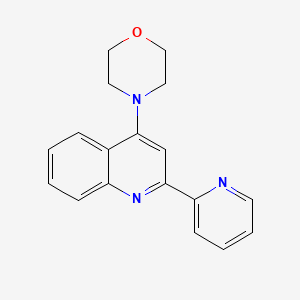


![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
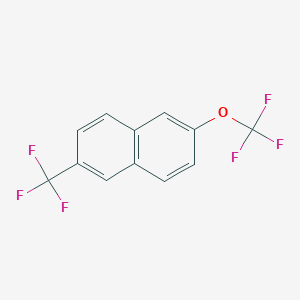
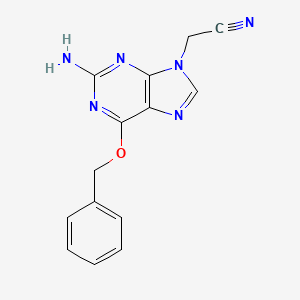
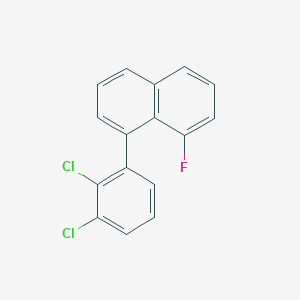
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
